3-Bromo-1-ethyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom and an ethyl group attached to the triazole ring makes this compound unique and of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives are a significant fragment of many pharmacologically active compounds, including antiviral and antitumor agents .
Mode of Action
The nitrogen atoms of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes . This suggests that 3-Bromo-1-ethyl-1H-1,2,4-triazole may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s bioavailability may be influenced by factors such as temperature and storage conditions.
Result of Action
1,2,4-triazole derivatives have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s action and stability may be influenced by factors such as temperature and atmospheric conditions.
Biochemical Analysis
Biochemical Properties
3-Bromo-1-ethyl-1H-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules. It is part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters
Cellular Effects
Given its role in biochemical reactions, it may influence cell function by interacting with various cellular enzymes and proteins It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as a ligand for transition metals, forming coordination complexes These complexes may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-1H-1,2,4-triazole typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. This can be achieved by reacting 1-ethyl-1H-1,2,4-triazole with bromine in an appropriate solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-amino-1-ethyl-1H-1,2,4-triazole, 3-thio-1-ethyl-1H-1,2,4-triazole, and 3-alkoxy-1-ethyl-1H-1,2,4-triazole.
Oxidation Reactions: Products include this compound oxides.
Reduction Reactions: Products include partially or fully hydrogenated triazole derivatives.
Scientific Research Applications
3-Bromo-1-ethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 3-Bromo-1-phenyl-1H-1,2,4-triazole
- 3-Bromo-1-propyl-1H-1,2,4-triazole
Uniqueness
3-Bromo-1-ethyl-1H-1,2,4-triazole is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that have different alkyl or aryl substituents.
Properties
IUPAC Name |
3-bromo-1-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWEAXPUUZRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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